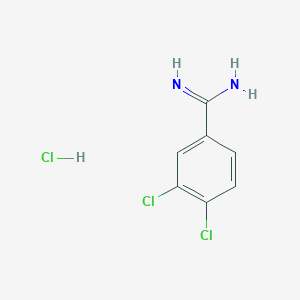

3,4-Dichlorobenzene-1-carboximidamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dichlorobenzene-1-carboximidamide hydrochloride is an organic compound with the molecular formula C7H7Cl3N2 . It has a molecular weight of 225.50 .

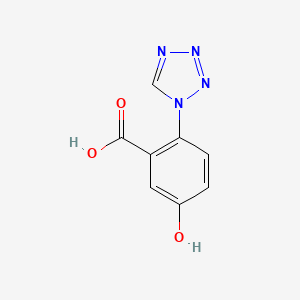

Molecular Structure Analysis

The molecular structure of 3,4-Dichlorobenzene-1-carboximidamide hydrochloride consists of a benzene ring with two chlorine atoms and a carboximidamide group attached to it . The SMILES string representation is Cl.NC(=N)c1cc(Cl)cc(Cl)c1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichlorobenzene-1-carboximidamide hydrochloride include a molecular weight of 225.50 . More detailed properties such as melting point, boiling point, and solubility were not found in the available sources.科学的研究の応用

Synthesis and Chemical Properties

The scientific applications of 3,4-Dichlorobenzene-1-carboximidamide hydrochloride are primarily centered around its synthesis and chemical properties. Cheng-fei Yuan (2008) highlighted a method for synthesizing a related compound, 4-Chlorobenzene-1-carboximidamide hydrochloride, through an improved Pinner basic catalysis method. This synthesis involves addition and amination reactions, with an overall yield of 85%, and is identified by IR and melting point test (Yuan, 2008).

Catalytic Applications

In the realm of catalysis, the application of dichlorobenzene derivatives in catalytic processes is significant. For instance, Krishnamoorthy, Rivas, and Amiridis (2000) explored the catalytic oxidation of 1,2-Dichlorobenzene over various transition metal oxides, demonstrating the influence of these catalysts on reaction efficiency (Krishnamoorthy et al., 2000).

Ligands for Metal Complexes

The role of carboximidamides as ligands in metal complexes has been investigated by Walther et al. (2006). They synthesized novel S,N-heterocyclic (thiazolyl) substituted carboximidamides and used these as ligands for Cu(II) and Zn(II) complexes. These complexes displayed catalytic activity in the copolymerization of carbon dioxide and epoxides, indicating potential application in polymer synthesis (Walther et al., 2006).

Extraction and Recovery Processes

In extraction processes, dichlorobenzene derivatives have been used as extractants. Wojciechowska et al. (2017) studied the extraction of copper(II) from chloride solutions using hydrophobic N′-alkyloxypyridinecarboximidamides, suggesting their effectiveness in metal recovery processes (Wojciechowska et al., 2017).

Safety and Hazards

特性

IUPAC Name |

3,4-dichlorobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKBQAJRZBGARG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichlorobenzene-1-carboximidamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2418506.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2418510.png)

![9-cyclohexyl-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2418511.png)

![N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2418512.png)

![4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2418518.png)

![3-benzyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2418522.png)